5-Amino-4-bromopicolinic acid
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Overview
Description
5-Amino-4-bromopicolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of an amino group at the 5th position and a bromine atom at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-bromopicolinic acid typically involves the bromination of picolinic acid followed by the introduction of an amino group. One common method involves the bromination of picolinic acid using bromine in the presence of a suitable solvent such as acetic acid. The resulting 4-bromopicolinic acid is then subjected to nitration to introduce a nitro group at the 5th position. Finally, the nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The bromination, nitration, and reduction steps are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-bromopicolinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the bromine atom.
Major Products Formed
Oxidation: Formation of 5-nitro-4-bromopicolinic acid.
Reduction: Formation of this compound from its nitro derivative.
Substitution: Formation of various substituted picolinic acids depending on the nucleophile used.
Scientific Research Applications
5-Amino-4-bromopicolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of metal-protein interactions and enzyme inhibition.
Industry: Used in the development of materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 5-Amino-4-bromopicolinic acid involves its interaction with specific molecular targets. The amino and bromine groups on the pyridine ring allow it to form coordination complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-bromopicolinic acid
- 5-Bromopicolinic acid
- 4-Amino-5-bromopicolinic acid
Uniqueness
5-Amino-4-bromopicolinic acid is unique due to the specific positioning of the amino and bromine groups on the pyridine ring. This unique structure allows it to form specific interactions and coordination complexes that are not possible with other similar compounds. Its versatility in undergoing various chemical reactions and forming complexes makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C6H5BrN2O2 |
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Molecular Weight |
217.02 g/mol |
IUPAC Name |
5-amino-4-bromopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H5BrN2O2/c7-3-1-5(6(10)11)9-2-4(3)8/h1-2H,8H2,(H,10,11) |
InChI Key |
MYVPTZCKAJETSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)N)Br |
Origin of Product |
United States |
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